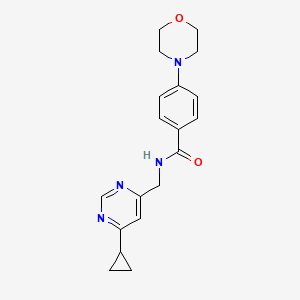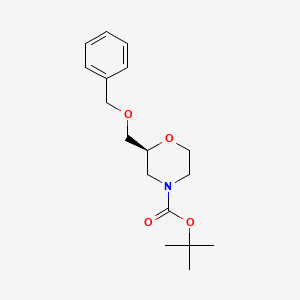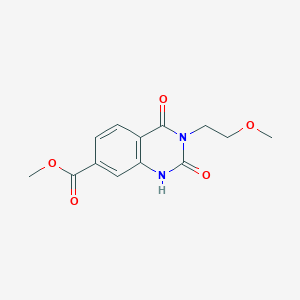![molecular formula C18H23N5O2S B2422511 5-((4-Ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-43-3](/img/structure/B2422511.png)
5-((4-Ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is not intended for human or veterinary use and is for research use only1. It has a molecular formula of C18H23N5O2S and a molecular weight of 373.481.
Synthesis Analysis
While I couldn’t find the exact synthesis process for this compound, I found a related synthesis process for a similar compound, 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine2. The process involves the reaction of 2-Chloro-5-chloromethylpyridine with N-ethylpiperazine at 60-70 °C, followed by the addition of potassium carbonate2.
Molecular Structure Analysis
Unfortunately, I couldn’t find specific information about the molecular structure of this compound. However, a related study on triazole-pyrimidine hybrids mentioned that these compounds were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis3.Chemical Reactions Analysis
I couldn’t find specific chemical reactions involving this compound. However, the related triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly stated in the available resources. However, it has a molecular formula of C18H23N5O2S and a molecular weight of 373.481.Scientific Research Applications
Synthesis and Biological Evaluation
Research on thiazole and triazole derivatives, similar in structure to the compound , reveals their significance in the development of novel pharmacological agents. For instance, thiazolidinones and triazole derivatives have been synthesized and evaluated for their antimicrobial activity against a variety of bacterial and fungal strains, showcasing the potential of such compounds in addressing antibiotic resistance and infectious diseases (Patel, Kumari, & Patel, 2012).
Pharmacological Applications
Compounds with the thiazolo[3,2-b][1,2,4]triazole structure have been explored for various pharmacological applications, including their role as serotonin receptor antagonists and their potential in CNS penetrability. Such research underlines the importance of these compounds in developing new therapeutic agents for CNS disorders. For example, the study on the synthesis and in vitro binding profile of a highly potent 5-HT3 receptor antagonist emphasizes the utility of these compounds in neuropharmacology and their ability to effectively penetrate the blood-brain barrier (Rosen et al., 1990).
Antimicrobial and Anti-inflammatory Potential
Further investigations into thiazole and triazole derivatives reveal their antimicrobial and anti-inflammatory potentials. Studies have shown that these compounds exhibit significant activity against various microorganisms and inflammatory conditions, highlighting their therapeutic relevance in treating infections and inflammation (Tozkoparan et al., 1999).
Safety And Hazards
The safety and hazards of this compound are not explicitly stated in the available resources. However, it’s important to note that this compound is not intended for human or veterinary use and is for research use only1.
Future Directions
The future directions of this compound could involve further research into its potential neuroprotective and anti-inflammatory properties, as suggested by studies on related triazole-pyrimidine hybrids3. These compounds have shown promising results in inhibiting ER stress, apoptosis, and the NF-kB inflammatory pathway3, indicating potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury3.
properties
IUPAC Name |
5-[(4-ethylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S/c1-3-21-7-9-22(10-8-21)15(13-5-4-6-14(11-13)25-2)16-17(24)23-18(26-16)19-12-20-23/h4-6,11-12,15,24H,3,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUYYWGUGBZRPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC(=CC=C2)OC)C3=C(N4C(=NC=N4)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[[2-[[5-(2,2-dimethylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2422431.png)



![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2422436.png)

![[2-(2-Phenylethyl)pyrimidin-4-yl]methanol](/img/structure/B2422439.png)

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2422441.png)



